REACTION_SMILES
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[CH3:23][C:24]#[N:25].[Cl:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][Cl:20].[Cl:1][c:2]1[c:3]([NH2:13])[c:4]([C:9]([F:10])([F:11])[F:12])[cH:5][c:6]([NH2:8])[cH:7]1.[I-:22].[Na+:21]>>[Cl:1][c:2]1[c:3]([NH2:13])[c:4]([C:9]([F:10])([F:11])[F:12])[cH:5][c:6]([N:8]2[CH2:15][CH2:16][O:17][CH2:18][CH2:19]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCOCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)c(N)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Nc1c(Cl)cc(N2CCOCC2)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |